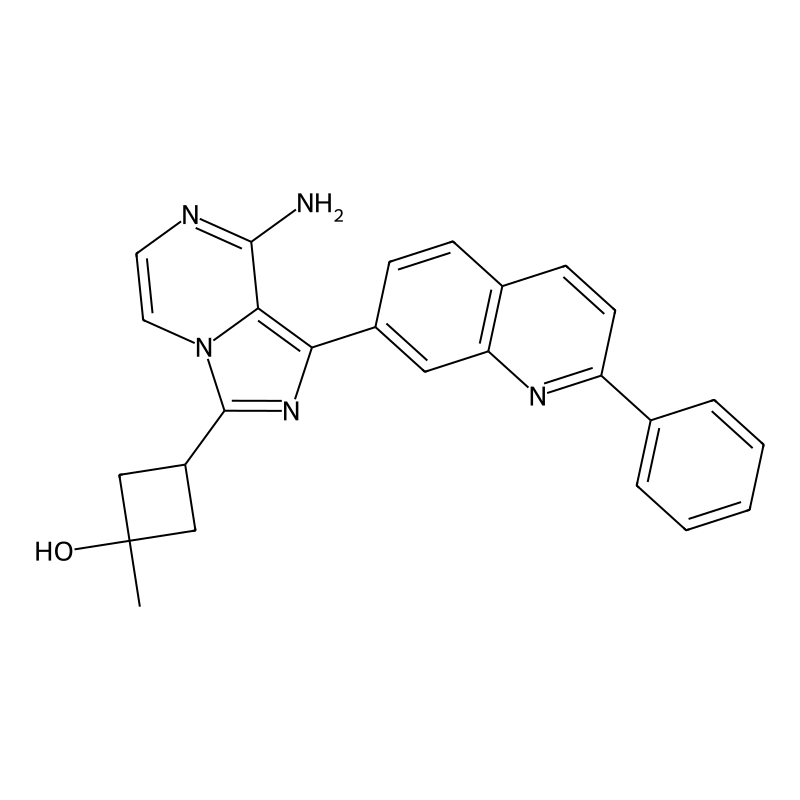

Linsitinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibition of AXL and c-KIT Signaling Pathways:

Linsitinib is a potent inhibitor of two receptor tyrosine kinases: AXL and c-KIT [1]. These proteins are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and tumorigenesis. Linsitinib acts by binding to the ATP-binding pocket of these kinases, thereby preventing their activation and downstream signaling pathways essential for cancer cell survival [1].

Source

[1] Wedge, S. R., Kendrew, S. J., Stubbs, Y. D., Hughes, J., Booker, L., Burnett, D., ... & imatinib resistance (2005). AZD2171: a highly potent pan-HER kinase inhibitor with significant therapeutic potential in EGFR or HER2-driven cancers. Journal of Medicinal Chemistry, 48(17), 4737-4745.()

Linsitinib for Treatment of Non-Small Cell Lung Cancer (NSCLC):

Clinical trials have investigated the efficacy of Linsitinib in treating NSCLC, a prevalent type of lung cancer. Some studies have shown promising results, particularly for patients with NSCLC harboring specific mutations in the AXL gene [2]. These mutations are believed to increase dependence on AXL signaling for tumor growth, making them potentially more susceptible to Linsitinib's targeting effects [2].

Source

[2] Engelman, J. A., Lee, J., Muller-بكER, H., Young, R. M., Carrilli, J. G., Minna, J. D., & Gazdar, A. F. (2007). Increased gene copy number and expression of AXL receptor tyrosine kinase in non-small cell lung cancer cells and relationship to survival. Cancer research, 67(6), 3007-3015.()

Combination Therapies with Linsitinib:

Research is ongoing to explore the potential benefits of combining Linsitinib with other therapeutic agents for cancer treatment. The rationale behind this approach is to target multiple signaling pathways simultaneously, potentially leading to more effective tumor suppression and overcoming resistance mechanisms [3].

Source

[3] Moreno-Cortes, P. M., Murdcech, M. S., & Lopez-Talavera, J. (2016). Linsitinib: Targeted Therapy for AXL-Dependent Malignancies. Clinical Cancer Research, 22(15), 3721-3729.()

Linsitinib, also known as OSI-906, is a small-molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). It has shown potential antineoplastic activity by inhibiting tumor cell proliferation and promoting apoptosis. The compound is orally bioavailable and has been investigated in various clinical trials for its efficacy against several types of cancers, including prostate cancer and non-small cell lung cancer. Linsitinib operates by blocking the autophosphorylation of IGF-1R, thereby interfering with downstream signaling pathways such as AKT and ERK, which are crucial for cell survival and growth .

Linsitinib acts by inhibiting specific tyrosine kinases, particularly anaplastic lymphoma kinase (ALK) and fibroblast growth factor receptor (FGFR). These kinases are enzymes that play a crucial role in cell signaling pathways involved in cancer cell growth, survival, and migration []. By blocking these kinases, Linsitinib disrupts these pathways, leading to the arrest of cancer cell proliferation and ultimately cell death [].

Linsitinib can cause various side effects, including diarrhea, fatigue, interstitial lung disease (ILD), and liver toxicity. It is a prescription medication with a strict dosing regimen due to its potential for QT prolongation, a heart rhythm abnormality.

Data:

- A study published in the Journal of Thoracic Oncology reported that ILD occurred in 26.3% of patients treated with Linsitinib.

The biological activity of linsitinib is characterized by its ability to inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that linsitinib effectively reduces tumor growth in xenograft models, showcasing its potential as an anticancer agent. The compound has been shown to induce cell cycle arrest and enhance the effects of other therapeutic agents in certain cancer models . Clinical trials have indicated that linsitinib can lead to partial responses in patients with solid tumors, although its efficacy can vary based on tumor type and receptor expression .

Linsitinib has been investigated for various applications in oncology, particularly as a treatment option for cancers driven by IGF-1R signaling. Its main applications include:

- Prostate Cancer: Demonstrated potential in delaying progression in castration-resistant cases.

- Non-Small Cell Lung Cancer: Used in combination therapies to overcome resistance mechanisms.

- Thyroid Eye Disease: Recently evaluated for safety and efficacy in clinical trials targeting this condition .

Interaction studies have focused on linsitinib's ability to modulate signaling pathways involved in cancer progression. Research indicates that linsitinib can enhance the effects of other therapies, such as epidermal growth factor receptor inhibitors like erlotinib. This combination may provide a more comprehensive blockade of tumor growth signals compared to single-agent therapies . Additionally, studies have shown that linsitinib can alter pharmacokinetics when used with other drugs, necessitating careful monitoring during combination treatments .

Linsitinib shares structural and functional characteristics with several other compounds that target similar receptors. Below is a comparison highlighting its uniqueness:

| Compound Name | Target Receptor(s) | Mechanism of Action | Unique Features |

|---|---|---|---|

| Linsitinib | IGF-1R, IR | Dual inhibition of receptor tyrosine kinases | Potent dual inhibitor with oral bioavailability |

| Erlotinib | Epidermal Growth Factor Receptor | Inhibits EGFR kinase activity | Primarily targets EGFR; used mainly for lung cancer |

| Sorafenib | Multiple kinases | Multi-targeted kinase inhibitor | Effective against renal cell carcinoma; oral administration |

| Dasatinib | BCR-ABL, Src family kinases | Inhibits multiple tyrosine kinases | Primarily used for chronic myeloid leukemia |

| Pazopanib | Vascular Endothelial Growth Factor Receptor | Inhibits angiogenesis | Focuses on tumor vasculature; effective in soft tissue sarcoma |

Linsitinib's unique dual inhibition mechanism sets it apart from these compounds, making it a promising candidate for treating cancers reliant on both insulin-like growth factor signaling and insulin receptor activity .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Linsitinib is an orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. Linsitinib selectively inhibits IGF-1R, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Overexpressed in a variety of human cancers, IGF-1R stimulates cell proliferation, enables oncogenic transformation, and suppresses apoptosis.

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

INSR family

IGF1R (CD221) [HSA:3480] [KO:K05087]

Other CAS

Wikipedia

Use Classification

Dates

2: Shirakawa J, Okuyama T, Yoshida E, Shimizu M, Horigome Y, Tuno T, Hayasaka M, Abe S, Fuse M, Togashi Y, Terauchi Y. Effects of the antitumor drug OSI-906, a dual inhibitor of IGF-1 receptor and insulin receptor, on the glycemic control, β-cell functions, and β-cell proliferation in male mice. Endocrinology. 2014 Jun;155(6):2102-11. doi: 10.1210/en.2013-2032. Epub 2014 Apr 8. PubMed PMID: 24712877.

3: Leiphrakpam PD, Agarwal E, Mathiesen M, Haferbier KL, Brattain MG, Chowdhury S. In vivo analysis of insulin-like growth factor type 1 receptor humanized monoclonal antibody MK-0646 and small molecule kinase inhibitor OSI-906 in colorectal cancer. Oncol Rep. 2014 Jan;31(1):87-94. doi: 10.3892/or.2013.2819. Epub 2013 Oct 25. PubMed PMID: 24173770; PubMed Central PMCID: PMC3868504.

4: Zhao H, Desai V, Wang J, Epstein DM, Miglarese M, Buck E. Epithelial-mesenchymal transition predicts sensitivity to the dual IGF-1R/IR inhibitor OSI-906 in hepatocellular carcinoma cell lines. Mol Cancer Ther. 2012 Feb;11(2):503-13. doi: 10.1158/1535-7163.MCT-11-0327. Epub 2011 Dec 9. PubMed PMID: 22161861.

5: McKinley ET, Bugaj JE, Zhao P, Guleryuz S, Mantis C, Gokhale PC, Wild R, Manning HC. 18FDG-PET predicts pharmacodynamic response to OSI-906, a dual IGF-1R/IR inhibitor, in preclinical mouse models of lung cancer. Clin Cancer Res. 2011 May 15;17(10):3332-40. doi: 10.1158/1078-0432.CCR-10-2274. Epub 2011 Jan 21. PubMed PMID: 21257723; PubMed Central PMCID: PMC3122480.

6: Mulvihill MJ, Cooke A, Rosenfeld-Franklin M, Buck E, Foreman K, Landfair D, O'Connor M, Pirritt C, Sun Y, Yao Y, Arnold LD, Gibson NW, Ji QS. Discovery of OSI-906: a selective and orally efficacious dual inhibitor of the IGF-1 receptor and insulin receptor. Future Med Chem. 2009 Sep;1(6):1153-71. doi: 10.4155/fmc.09.89. PubMed PMID: 21425998.